BRL-37344 sodium (BRL) is a selective beta-3 adrenergic agonist that has been the subject of various studies to understand its effects on different physiological systems. The compound has been shown to interact with adrenergic receptors, influencing processes such as myocardial contractility, heart rate, glucose transport, and alveolar fluid clearance. This comprehensive analysis will delve into the mechanism of action of BRL and its applications across various fields, including cardiovascular, metabolic, and respiratory systems.
BRL has been found to exert its effects through interaction with beta-adrenoceptors. In human atrial myocardium, BRL increases the force of contraction, which is paralleled by an increase in Ca2+ transient and a shortening of the time to half peak relaxation. These effects are mediated via beta1/2-adrenoceptors and are abolished by propranolol, a beta-adrenoceptor antagonist. Additionally, BRL induces endothelial nitric oxide synthase (eNOS) activity via beta3-adrenoceptors, which leads to an increase in nitric oxide (NO) but does not influence myocardial contractility1.
In the context of heart rate control, BRL's positive chronotropic effect does not involve cardiac beta-adrenoceptors but rather baroreflex mechanisms. This was demonstrated in studies with dogs, where BRL induced tachycardia and hypotension, which were not observed in sinoaortic denervated animals, indicating the involvement of baroreceptor pathways2.
BRL also affects glucose transport into L6 myocytes through a mechanism distinct from that of insulin. It enhances glucose uptake without increasing the content of GLUT4 in the plasma membrane or affecting tyrosine phosphorylation of cellular proteins, suggesting a unique signaling pathway3.
In rat skeletal muscle, BRL activates the Na+, K+-pump, but this action is mediated by beta2- rather than beta3-adrenoceptors, as shown by the blocking effects of beta1/beta2-adrenoceptor antagonists and the lack of effect from beta3-adrenoceptor antagonists4.
BRL has been shown to have a significant impact on cardiovascular function. In the rat portal vein, BRL inhibited adrenergic transmission via atypical beta-adrenoceptors located prejunctionally, which could have implications for vascular tone regulation5.
BRL's ability to increase glucose transport into myocytes suggests potential applications in the management of metabolic disorders such as diabetes, where insulin sensitivity and glucose uptake are critical factors3.
In isolated human lung, BRL increased alveolar fluid clearance (AFC) through the promotion of Na+/K+-ATPase transport, indicating a potential therapeutic role in the amelioration of pulmonary edema7.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.:
CAS No.: 290299-12-6